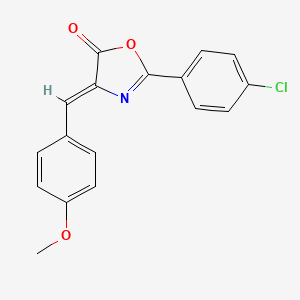

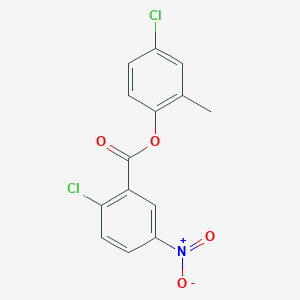

2-(4-chlorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds derived from acetohydrazide precursors has been explored, providing a foundation for understanding the synthetic routes that could be applied to oxazolone derivatives. For instance, Bekircan, Ülker, and Menteşe (2015) described the synthesis of novel heterocyclic compounds using a starting compound for various cyclization and aminomethylation reactions, characterized by spectral studies and screened for enzyme inhibition activities (Bekircan, Ülker, & Menteşe, 2015).

Molecular Structure Analysis

The molecular structure of similar triazole derivatives has been determined using techniques such as X-ray diffraction and density functional theory (DFT) calculations. Şahin et al. (2011) provided insights into the dihedral angles and intermolecular hydrogen bonding patterns, which are crucial for understanding the molecular arrangement and potential reactivity of oxazolone derivatives (Şahin et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving oxazolone derivatives can lead to a variety of heterocyclic compounds with potential biological activities. The reactivity of such compounds towards different reagents and conditions has been documented, offering insights into the chemical properties of oxazolone derivatives. For example, the work by Bekircan et al. (2014) on the synthesis of triazole derivatives starting from chlorophenyl and methoxybenzyl triazol, and their screening for enzyme inhibitory activities, highlights the versatile chemistry of these compounds (Bekircan et al., 2014).

Physical Properties Analysis

The physical properties of oxazolone derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. Kumarasinghe, Hruby, and Nichol (2009) discussed the regiospecific synthesis of pyrazol derivatives, their crystallization behavior, and the role of hydrogen bonding and conformational differences in determining the physical properties of these compounds (Kumarasinghe, Hruby, & Nichol, 2009).

Chemical Properties Analysis

The chemical properties of oxazolone derivatives, such as acidity, basicity, and reactivity towards various chemical reagents, are critical for their application in synthetic chemistry and potential biological activities. Alotaibi et al. (2018) synthesized and characterized N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, providing valuable data on the compound's structure through spectroscopic methods (Alotaibi et al., 2018).

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have utilized this compound as a starting material or intermediate in the synthesis of novel heterocyclic compounds. For instance, Bekircan et al. (2015) conducted a study on synthesizing new compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their potential inhibition of lipase and α-glucosidase. These compounds exhibited promising anti-lipase and anti-α-glucosidase activities, indicating potential for further pharmaceutical applications (Bekircan, Ülker, & Menteşe, 2015).

Molecular and Electronic Analysis

Another study by Beytur and Avinca (2021) focused on the molecular, electronic, nonlinear optical, and spectroscopic analysis of heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones, derived from a similar process involving the compound of interest. The research provided insights into the electronic properties and potential applications of these compounds in various fields, including materials science and pharmacology (Beytur & Avinca, 2021).

properties

IUPAC Name |

(4Z)-2-(4-chlorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO3/c1-21-14-8-2-11(3-9-14)10-15-17(20)22-16(19-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNYTEYVPTZRLM-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylamino)-N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-5-pyrimidinecarboxamide](/img/structure/B5604270.png)

![N-1,3-benzothiazol-2-yl-2-[4-(4-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5604283.png)

![3-(4-chlorophenyl)-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5604284.png)

![4-(4-{1-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine dihydrochloride](/img/structure/B5604295.png)

![[(4aR*,7aS*)-4-[3-(dimethylamino)benzoyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5604296.png)

![9-ethyl-3-(4-fluorophenyl)-4-methyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5604302.png)

![N-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5604323.png)

![N-(2-chloro-6-fluorobenzyl)-N-ethyl-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5604329.png)

![ethyl 2-{[(2-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5604337.png)

![N-(3-chloro-2-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B5604347.png)